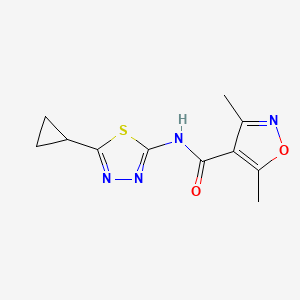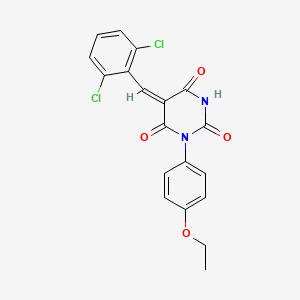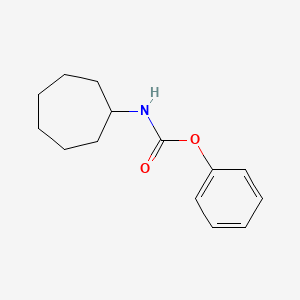![molecular formula C17H17NO2 B5014948 1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5014948.png)
1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one, also known as Methoxyphenamine or MPMP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the phenylpropenamine family and has been found to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of MPMP involves its interaction with the dopamine and norepinephrine systems in the brain. It has been found to increase dopamine release and inhibit the reuptake of norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other phenylpropenamine compounds, such as amphetamines.
Biochemical and Physiological Effects:
MPMP has been found to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and increased locomotor activity. These effects are similar to those observed with other phenylpropenamine compounds, such as amphetamines. MPMP has also been found to have a high affinity for the dopamine transporter, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One advantage of using MPMP in lab experiments is its potential as a tool for studying the dopamine and norepinephrine systems in the brain. Its effects on these systems are well-characterized and may provide insights into the mechanisms underlying certain neurological disorders. However, one limitation of using MPMP in lab experiments is its potential for abuse. This compound has been found to have stimulant properties and may be subject to misuse by individuals seeking to enhance cognitive performance or recreational drug use.
未来方向
There are several potential future directions for research on MPMP. One area of interest is its potential as a treatment for neurological disorders, such as Parkinson's disease and ADHD. Further research is needed to determine the safety and efficacy of this compound for these applications. Additionally, research on the structure-activity relationships of MPMP and other phenylpropenamine compounds may provide insights into the mechanisms underlying their effects on the central nervous system. Finally, studies on the potential for abuse and dependence of MPMP may inform the development of policies and regulations regarding its use in scientific research.
合成方法
The synthesis of MPMP involves the condensation of 4-methoxyacetophenone and 2-methylphenethylamine in the presence of an acid catalyst. The resulting compound is then purified by recrystallization. This process has been described in detail in several scientific papers, including a 2011 publication in the Journal of Chemical Research.
科学研究应用
MPMP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a range of effects on the central nervous system, including dopamine release and inhibition of norepinephrine uptake. These effects suggest that MPMP may have potential as a treatment for certain neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13-5-3-4-6-16(13)18-12-11-17(19)14-7-9-15(20-2)10-8-14/h3-12,18H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECFTTGFTXHHKN-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide](/img/structure/B5014868.png)

![N-(1-phenylethyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5014878.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5014889.png)



![(4-{1,1-bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethyl}phenyl)dimethylamine](/img/structure/B5014918.png)
![2-[4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol](/img/structure/B5014925.png)
![N-(3,4-dichlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B5014929.png)
![2-[6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5014935.png)

![5-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5014954.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B5014960.png)